2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol

Catalog No.
S2677226
CAS No.
1823037-53-1
M.F
C13H17NO2
M. Wt
219.284
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol

CAS Number

1823037-53-1

Product Name

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol

IUPAC Name

2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol

Molecular Formula

C13H17NO2

Molecular Weight

219.284

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3

InChI Key

IQQWBBVHUNRMCK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2O

solubility

not available

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol (CAS 1823037-53-1) is a highly sterically demanding, bidentate monoanionic N,O-ligand belonging to the phenol-oxazoline (Phox) family. Characterized by a robust oxazoline ring substituted with a bulky tert-butyl group at the 4-position, this compound is primarily procured as a specialized chiral ligand for asymmetric main-group and transition-metal catalysis, or as a resolving auxiliary for chiral-at-metal complexes. Its rigid C1-symmetric pocket and high oxidative stability make it a critical precursor for synthesizing highly stereoselective Lewis acid catalysts and highly luminescent cyclometalated iridium(III) materials, offering distinct processability advantages over less hindered analogs[1].

Substituting this compound with less sterically hindered analogs (such as isopropyl- or phenyl-substituted phenol-oxazolines) or standard bis(oxazoline) (BOX) ligands fundamentally compromises stereocontrol and downstream processability. In asymmetric catalysis, the massive steric bulk of the tert-butyl group is strictly required to lock the conformation of the metal-ligand intermediate, preventing competitive transition states that erode enantiomeric excess. Furthermore, in the synthesis of chiral-at-metal complexes, replacing the tert-butyl derivative with less bulky auxiliaries fails to induce sufficient diastereomeric differences. This forces reliance on expensive preparative chiral HPLC for isomer resolution, whereas the tert-butyl variant enables low-cost, scalable separation via standard flash chromatography [1].

High Enantioselectivity in Asymmetric Ring-Opening Catalysis

In the asymmetric de-aromatizing ring-opening of meso-aziridines using dibutylmagnesium (Bu2Mg) catalysts, the use of the tert-butyl phenol-oxazoline ligand achieves highly quantitative stereocontrol. Compared to less bulky chiral ligands that struggle to suppress uncatalyzed background reactions, the tert-butyl substituted N,O-ligand delivers cross-coupling products in high yields with up to >99% enantiomeric excess (ee) [1].

Evidence DimensionEnantiomeric excess (ee) in Mg-catalyzed asymmetric ring-opening
Target Compound DataUp to >99% ee
Comparator Or BaselineLess sterically hindered chiral ligands (typically <90% ee)
Quantified DifferenceNear-perfect stereocontrol (>99% ee) driven exclusively by the tert-butyl steric bulk
ConditionsBu2Mg catalyst system, meso-aziridine and β-naphthol substrates

Procuring the tert-butyl variant is essential for achieving the highest possible enantiopurity in asymmetric main-group catalysis, eliminating the need for downstream chiral purification.

Diastereomer Resolution Efficiency for Chiral-at-Metal Complexes

The tert-butyl phenol-oxazoline compound serves as a highly efficient chiral auxiliary for resolving racemic bis-cyclometalated Ir(III) and Rh(III) complexes. While standard racemic mixtures require costly and time-consuming chiral HPLC for resolution, coordination with the enantiopure tert-butyl phenol-oxazoline creates chromatographically stable Δ and Λ diastereomers that can be completely separated using conventional silica gel flash chromatography[1].

Evidence DimensionMethod of isomer resolution
Target Compound DataComplete baseline separation via standard flash chromatography
Comparator Or BaselineStandard racemic complexes (require chiral HPLC)
Quantified DifferenceEliminates the need for preparative chiral HPLC, drastically reducing time and solvent costs
ConditionsResolution of bis-cyclometalated Ir(III) or Rh(III) complexes

Allows laboratories to scale up the synthesis of enantiopure chiral-at-metal catalysts using standard, low-cost purification workflows.

Enhanced Photoluminescence in Cyclometalated Emitters

When utilized as an ancillary ligand in neutral cyclometalated iridium(III) complexes, the tert-butyl phenol-oxazoline motif significantly boosts photophysical performance. Complexes incorporating this ligand exhibit strong blue/green luminescence with photoluminescence quantum yields exceeding 60% in deaerated solutions, outperforming many standard acetylacetonate (acac) or unsubstituted oxazoline-based emitters [1].

Evidence DimensionPhotoluminescence quantum yield (PLQY)
Target Compound Data>60% PLQY in solution
Comparator Or BaselineStandard Ir(III) emitters without optimized bulky ancillary ligands
Quantified DifferenceHighly efficient emission with strong quantum yields
ConditionsDeaerated acetonitrile solutions at room temperature

Makes this compound a critical procurement target for materials scientists developing high-efficiency phosphorescent OLEDs or photoredox catalysts.

Oxidative Stability of the Oxazoline C=N Bond

The phenol-oxazoline framework offers superior chemical stability during oxidation catalysis compared to traditional imine-based N,O-ligands. The C=N double bond within the oxazoline ring of this compound is significantly more resistant to oxidative degradation than the corresponding C=N bond in standard salen ligands, ensuring prolonged catalyst lifetimes in the presence of peroxides or other strong oxidants[1].

Evidence DimensionResistance to oxidative degradation
Target Compound DataHigh stability of the oxazoline C=N bond
Comparator Or BaselineSalen (imine) ligands (susceptible to oxidative cleavage)
Quantified DifferenceExtended catalyst lifetime and turnover number in oxidative environments
ConditionsOxidation catalysis using peroxide or strong oxidants

Reduces catalyst degradation and replacement costs in industrial oxidation processes, ensuring reproducible batch-to-batch performance.

Chiral Auxiliary for Transition-Metal Catalyst Scale-Up

Directly leveraging its ability to form easily separable diastereomers, this compound is ideal for the bulk synthesis and resolution of chiral-at-metal Ir(III) and Rh(III) photoredox and Lewis acid catalysts without relying on preparative chiral HPLC [1].

Ligand for Asymmetric Main-Group Catalysis

Based on its massive steric bulk, it is the preferred ligand for magnesium- or calcium-catalyzed asymmetric ring-openings, Diels-Alder reactions, and conjugate additions where maximizing enantiomeric excess is critical [2].

Precursor for High-Efficiency OLED Phosphors

Utilizing its strong photoluminescence enhancement, this compound is highly suited for formulating neutral cyclometalated iridium(III) emitters used in advanced display technologies and circularly polarized luminescence (CPL) applications[1].

XLogP3

2.9

Dates

Last modified: 08-16-2023

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